8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O4 and its molecular weight is 453.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a purine core substituted with a benzo[d][1,3]dioxole moiety and a chlorobenzyl group. The presence of these substituents is crucial for its biological activity, influencing its interaction with biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes relevant to disease processes. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways.
- Receptor Interaction : It is hypothesized that the compound interacts with adenosine receptors due to its purine-like structure, potentially influencing cellular responses related to inflammation and immune modulation.
Antimicrobial Activity
Research indicates that derivatives of purines exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and shown promising results in inhibiting growth, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
Studies have demonstrated that the compound can reduce inflammatory markers in vitro. It appears to inhibit cyclooxygenase (COX) enzymes, thereby decreasing the production of pro-inflammatory mediators such as prostaglandins.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, the compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 5.08 ± 0.4 μM against resistant strains, outperforming standard antibiotics like ethambutol .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar purine derivatives. The compound demonstrated significant inhibition of COX activity and reduced levels of interleukin-1 beta (IL-1β), suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Benzo[d][1,3]dioxole | Enhances binding affinity to target enzymes |
4-Chlorobenzyl | Increases lipophilicity and receptor interaction |
Dimethyl substitutions | Improves metabolic stability |
Research Findings
Recent studies have highlighted the importance of substituent positioning on the purine ring for enhancing biological activity. The presence of electronegative groups such as chlorine has been shown to improve interaction with microbial targets .
Properties
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethylamino)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4/c1-26-19-18(20(29)27(2)22(26)30)28(11-13-3-6-15(23)7-4-13)21(25-19)24-10-14-5-8-16-17(9-14)32-12-31-16/h3-9H,10-12H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBCNODOHLUER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.